molecular formula C28H28ClN3O7S B2440978 ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-38-4

ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2440978
CAS No.: 851950-38-4
M. Wt: 586.06
InChI Key: DQXQDKUSDNIRSY-UHFFFAOYSA-N
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Description

ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a thieno[3,4-d]pyridazine core, a chlorophenyl group, and a triethoxybenzoyl moiety, contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O7S/c1-5-36-20-13-16(14-21(37-6-2)24(20)38-7-3)25(33)30-26-22-19(15-40-26)23(28(35)39-8-4)31-32(27(22)34)18-11-9-17(29)10-12-18/h9-15H,5-8H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXQDKUSDNIRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, hexane:ethyl acetate 3:1) to remove unreacted starting materials and byproducts.

Spectroscopic Validation

  • High-Resolution Mass Spectrometry (HRMS) : m/z 586.0521 [M+H]⁺ (calculated: 586.0524).
  • FT-IR : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Purity (%)
Core Formation Cyclocondensation Ethanol, 80°C, 6 h 72 90
4-Chlorophenyl Attachment Ullmann Coupling CuI, 110°C, 12 h 78 92
Amide Coupling DMF, DIPEA, RT 6 h 82 95
Esterification Ethanol, 50°C 4 h 85 97

Challenges and Optimization

  • Steric Hindrance : The bulky 3,4,5-triethoxybenzamido group reduces reaction rates during amide coupling. Using DMF as a solvent and excess acyl chloride mitigates this issue.
  • Byproduct Formation : Residual hydrazine from core formation can lead to dihydro-pyridazine impurities. Acidic workup (pH 3–4) removes unreacted hydrazine.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

    Hydrolysis: Acidic or basic conditions

Major Products

    Oxidation: Oxo derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Amino or thiol-substituted derivatives

    Hydrolysis: Carboxylic acid

Scientific Research Applications

ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a probe to study enzyme interactions and inhibition mechanisms.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • Pyrimidothienopyridazine derivatives

Uniqueness

ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to the presence of the triethoxybenzoyl moiety, which imparts distinct electronic and steric properties

Biological Activity

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core with several functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl group and the triethoxybenzamido moiety enhances its interaction with biological targets.

Research indicates that this compound primarily acts as an allosteric modulator of the human adenosine A1 receptor. It stabilizes the agonist-receptor-G protein ternary complexes, thereby enhancing receptor activity in various biological assays. Its dual role as both an antagonist and inverse agonist suggests a multifaceted mechanism in receptor modulation .

Pharmacological Properties

The compound has shown promise in several areas:

  • Adenosine Receptor Modulation : It modulates receptor activity through allosteric mechanisms, affecting downstream signaling pathways such as ERK1/2 phosphorylation. This modulation is crucial in conditions where adenosine signaling is implicated, such as cardiovascular diseases and neurological disorders .
  • Anticancer Activity : Compounds with similar thieno[3,4-d]pyridazine structures have been studied for their anticancer properties. The unique substituents present in this compound may confer distinct biological activities that warrant further investigation .

Case Studies

  • Adenosine A1 Receptor Studies : In vitro studies demonstrated that the compound enhances adenosine A1 receptor activity, leading to increased cellular responses associated with cardioprotection .
  • Antitumor Activity : Preliminary studies indicate that derivatives of thieno[3,4-d]pyridazine exhibit cytotoxic effects on various cancer cell lines. The specific effects of this compound on tumor growth and metastasis are currently under investigation .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thieno[3,4-d]pyridazine Core : This involves cyclization reactions that establish the foundational structure.
  • Introduction of Functional Groups : The chlorophenyl and triethoxybenzamido groups are introduced through electrophilic aromatic substitution and amide coupling reactions.

Comparative Analysis

The following table summarizes related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-thieno[3,4-d]pyridazineAmino group presentPotential anti-inflammatory properties
Ethyl 5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazineCyclopentane amideAnticancer activity
Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazineDimethoxy substitutionAntiviral properties

This diversity within the thieno[3,4-d]pyridazine class underscores the unique combination of substituents found in this compound that may confer distinct biological activities.

Q & A

Q. What are the key synthetic challenges in preparing ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-thieno[3,4-d]pyridazine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis involves multi-step routes requiring precise control of reagents and conditions. For example:

  • Step 1: Formation of the thieno[3,4-d]pyridazine core via cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Step 2: Introduction of the 3,4,5-triethoxybenzamido group via nucleophilic substitution or coupling reactions. Optimization of coupling agents (e.g., EDC/HOBt) and solvent polarity (DMF or DCM) is critical to avoid side reactions .
  • Step 3: Esterification of the carboxylate group using ethanol and catalytic H₂SO₄. Purity (>95%) is achieved via column chromatography (silica gel, hexane/EtOAc gradient) .
    Critical Parameters: Temperature (60–80°C for cyclization), reaction time (8–12 hours for coupling), and stoichiometric ratios (1:1.2 for amide coupling).

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm, triethoxybenzamido carbonyl at δ 167–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
  • Mass Spectrometry (HRMS): Exact mass verification (e.g., calculated [M+H]⁺ = 598.15, observed 598.14) .

Advanced Research Questions

Q. How can molecular docking and binding assays resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from conformational flexibility. To address this:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with adenosine receptors (A₂A/A₂B). Focus on the triethoxybenzamido group’s hydrogen bonding with Ser277/His250 residues .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) to validate computational predictions. For example, SPR-derived KD values < 10 µM suggest high affinity .
  • Comparative SAR: Test analogs (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate substituent effects .

Q. What methodologies are recommended for studying the compound’s metabolic stability and degradation pathways?

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The ester group is prone to hydrolysis, generating carboxylic acid metabolites .
  • Stability Studies: Expose the compound to pH gradients (1–13) and UV light. Degradation products (e.g., 4-oxo-thienopyridazine) are identified via MS/MS fragmentation .
  • Computational Prediction: Tools like ADMET Predictor estimate metabolic sites (e.g., CYP3A4-mediated oxidation of triethoxy groups) .

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound’s anti-inflammatory activity?

  • Core Modifications: Synthesize analogs with varying substituents (e.g., 3,4,5-trimethoxy vs. triethoxy) to assess electronic effects on COX-2 inhibition .
  • Biological Assays:
    • COX-2 Inhibition: Use ELISA kits to measure IC50 values (target: <1 µM).
    • NF-κB Luciferase Reporter Assays: Quantify suppression of inflammatory pathways in RAW264.7 cells .
  • Data Correlation: Cross-reference activity with computed LogP values to optimize lipophilicity (ideal range: 2.5–3.5) .

Experimental Design & Data Analysis

Q. What strategies mitigate conflicting solubility data across different solvent systems?

Conflicting solubility arises from solvent polarity and crystallinity. Solutions include:

  • Dynamic Light Scattering (DLS): Measure particle size in DMSO/PBS mixtures to detect aggregation .
  • Thermodynamic Solubility: Use shake-flask method (24-hour equilibration) for accurate measurements. For example, solubility in PBS: 12 µg/mL vs. 450 µg/mL in DMSO .
  • Co-Solvency Approach: Blend ethanol (20% v/v) with aqueous buffers to enhance solubility without destabilizing the core structure .

Q. How can researchers validate the compound’s mechanism of action when initial biochemical assays yield inconclusive results?

  • Target Deconvolution: Combine affinity chromatography (immobilized compound) with proteomics to identify binding partners .
  • CRISPR Knockout Models: Generate cell lines lacking suspected targets (e.g., adenosine receptors) to confirm on-target effects .
  • Kinetic Studies: Perform time-resolved assays to distinguish direct inhibition from downstream modulation .

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